Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C11H13N3O2S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylate with various reagents to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylate
- Ethyl 5-amino-2,4-dimethylthieno[3,2-d]pyrimidine-6-carboxylate
- Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-4-carboxylate
Uniqueness
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: 929974-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anti-cancer properties, anti-inflammatory effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core structure, which is known for its pharmacological potential. The compound has the following molecular formula:
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.29 g/mol
1. Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. The compound has been tested primarily against breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).
Table 1: IC50 Values of this compound
Cell Line | IC50 (μg/mL) | IC50 (μM) |
---|---|---|
MCF-7 | 28.89 | 0.11 |
MDA-MB-231 | 52.56 | 0.16 |
MCF-10A | 367 | 1.4 |
The compound exhibited selective toxicity towards cancer cells compared to normal mammary epithelial cells (MCF-10A), suggesting its potential as a lead compound for further development in cancer therapy .
The anti-cancer activity is believed to be mediated through cell cycle arrest mechanisms. In the MDA-MB-231 cell line, the compound induced G2 phase arrest, while in MCF-7 cells, it caused G1 phase arrest. This differential effect on cell cycle progression indicates that this compound may interact with specific molecular targets that regulate these phases .
3. Anti-inflammatory Activity
In addition to its anti-cancer properties, the compound has demonstrated notable anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity effectively:
Table 2: COX-2 Inhibition Potency
Compound | IC50 (μmol) |
---|---|
Ethyl derivative | 0.04 ± 0.09 |
Celecoxib (standard) | 0.04 ± 0.01 |
The results indicate that this compound possesses comparable potency to celecoxib, a well-known COX-2 inhibitor .
Structure–Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is often linked to their structural features. Modifications at various positions on the thienopyrimidine ring can significantly influence their pharmacological profiles:
- Position of Substituents : The introduction of amino groups at specific positions enhances anti-cancer activity.
- Alkyl Substituents : The presence of ethyl or methyl groups at the second position contributes to increased lipophilicity and improved cellular uptake.
These SAR findings underscore the importance of systematic modifications in developing more potent derivatives with targeted biological activities .
Case Studies and Experimental Findings
In one study examining a series of thienopyrimidine derivatives including this compound:
- Cytotoxicity Tests : The compound was subjected to an in vitro cytotoxicity assay against BALB3T3 cells and exhibited no significant cytotoxic or phototoxic effects at therapeutic concentrations.
This safety profile is crucial for further exploration in clinical settings where selectivity for cancer cells over normal cells is desired .
Properties
IUPAC Name |
ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)13-6(3)14-10(7)17-9/h4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPOGOJXSVURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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